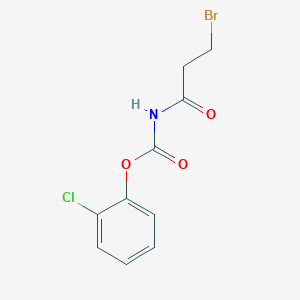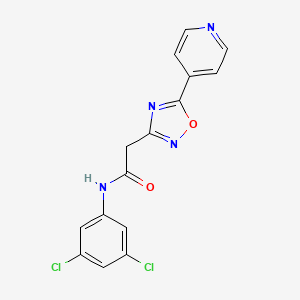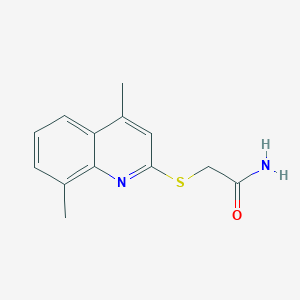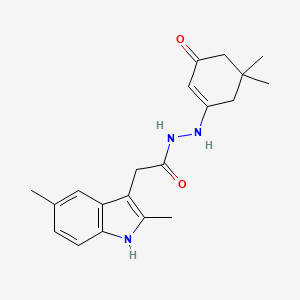
(2-chlorophenyl) N-(3-bromopropanoyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-chlorophenyl) N-(3-bromopropanoyl)carbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a chlorophenyl group, a bromopropanoyl group, and a carbamate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl) N-(3-bromopropanoyl)carbamate typically involves the reaction of 2-chlorophenyl isocyanate with 3-bromopropanoic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo the reaction under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(2-chlorophenyl) N-(3-bromopropanoyl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropanoyl group can be substituted by other nucleophiles, such as hydroxide ions or amines.
Hydrolysis: The carbamate group can be hydrolyzed in the presence of acids or bases to yield the corresponding amine and carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or primary amines. The reactions are typically carried out in polar solvents such as ethanol or water.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide. The reactions are usually conducted at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Hydrolysis: The products are 2-chlorophenylamine and 3-bromopropanoic acid.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(2-chlorophenyl) N-(3-bromopropanoyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of (2-chlorophenyl) N-(3-bromopropanoyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-chlorophenyl) N-(3-chloropropanoyl)carbamate: Similar structure but with a chlorine atom instead of bromine.
(2-chlorophenyl) N-(3-iodopropanoyl)carbamate: Similar structure but with an iodine atom instead of bromine.
(2-chlorophenyl) N-(3-fluoropropanoyl)carbamate: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (2-chlorophenyl) N-(3-bromopropanoyl)carbamate imparts unique reactivity and properties compared to its analogs. Bromine is a larger and more polarizable atom, which can influence the compound’s chemical behavior and interactions with biological targets.
Propriétés
IUPAC Name |
(2-chlorophenyl) N-(3-bromopropanoyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO3/c11-6-5-9(14)13-10(15)16-8-4-2-1-3-7(8)12/h1-4H,5-6H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPSGRBHHGLGQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=O)NC(=O)CCBr)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclobutyl-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4990993.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4991003.png)

![ethyl 4-(2-chlorobenzyl)-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4991036.png)
![(3S*)-4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,3-dimethyl-2-piperazinone](/img/structure/B4991043.png)

![3-chloro-6-ethyl-N-[1-(pyridin-4-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B4991052.png)
![diethyl 5,5'-methylenebis[4-(3-methoxy-3-oxopropyl)-3-methyl-1H-pyrrole-2-carboxylate]](/img/structure/B4991056.png)


![1-(4-Methoxyphenyl)-5-[1-[1-(4-methoxyphenyl)tetrazol-5-yl]-2-(4-nitrophenyl)ethenyl]tetrazole](/img/structure/B4991079.png)
![{1-[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}methanol](/img/structure/B4991087.png)
![Diethyl 2-[4-(3-methylphenoxy)butyl]propanedioate](/img/structure/B4991095.png)
![5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B4991097.png)
